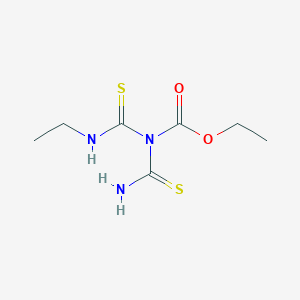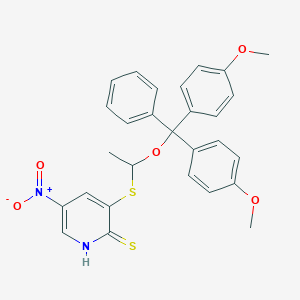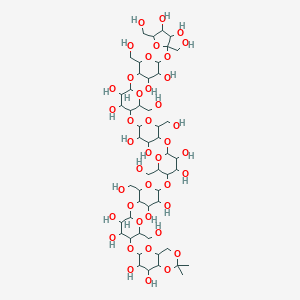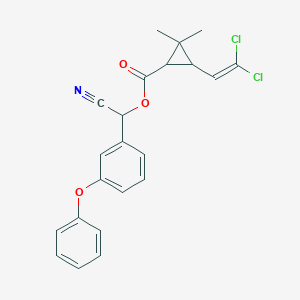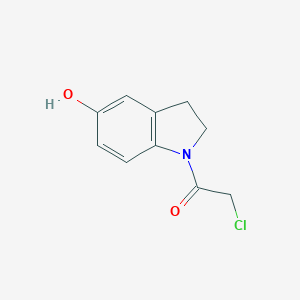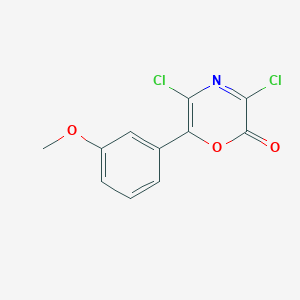
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one, also known as DCMO, is a heterocyclic organic compound that has gained significant attention in scientific research. DCMO has been synthesized using various methods and has shown potential in different applications, including as a fluorescent probe in biological imaging and as a catalyst in organic reactions. In
作用机制
The mechanism of action of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is still under investigation. However, studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one interacts with biological structures, such as cell membranes and proteins. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to bind to the hydrophobic region of cell membranes and alter their fluidity. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to interact with proteins, such as albumin, and alter their conformation. These interactions may contribute to the biological and physiological effects of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one.
生化和生理效应
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one inhibits the growth of cancer cells, such as A549 and HeLa cells. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has anti-inflammatory and analgesic effects. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce pain in animal models.
实验室实验的优点和局限性
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has several advantages for lab experiments, including its high quantum yield and catalytic activity. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is stable under various conditions, such as pH and temperature. However, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has some limitations, such as its low solubility in water and organic solvents. Additionally, the synthesis of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is time-consuming and requires specialized equipment.
未来方向
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has several potential future directions in scientific research. One direction is the development of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one-based fluorescent probes for imaging biological structures, such as mitochondria and lysosomes. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be used as a catalyst in other organic reactions, such as the Suzuki-Miyaura coupling reaction. Another direction is the investigation of the mechanism of action of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one, particularly its interactions with cell membranes and proteins. Furthermore, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be explored for its potential therapeutic applications, such as in cancer treatment and inflammation.
In conclusion, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is a heterocyclic organic compound that has shown potential in various scientific research applications, including as a fluorescent probe in biological imaging and as a catalyst in organic reactions. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has various biochemical and physiological effects, such as inhibiting the growth of cancer cells and reducing inflammation and pain. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has advantages and limitations for lab experiments, and its potential future directions in scientific research include the development of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one-based fluorescent probes, investigation of its mechanism of action, and exploration of its potential therapeutic applications.
合成方法
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be synthesized using different methods, including the condensation of 3-methoxyphenylacetic acid with phosgene, followed by cyclization with ammonia. Another method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by cyclization with urea. The yield of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one using these methods ranges from 50-70%. However, the synthesis method depends on the desired purity and quantity of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one.
科学研究应用
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown potential in various scientific research applications, including as a fluorescent probe in biological imaging. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has a high quantum yield and emits a green fluorescence when excited with UV light. This property makes it useful in imaging biological structures, such as cell membranes, organelles, and proteins. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been used as a catalyst in organic reactions, such as the Michael addition reaction and the Diels-Alder reaction. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown high catalytic activity and selectivity in these reactions.
属性
CAS 编号 |
131882-06-9 |
|---|---|
产品名称 |
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one |
分子式 |
C11H7Cl2NO3 |
分子量 |
272.08 g/mol |
IUPAC 名称 |
3,5-dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-7-4-2-3-6(5-7)8-9(12)14-10(13)11(15)17-8/h2-5H,1H3 |
InChI 键 |
SLRTWUHFYLMPBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
同义词 |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



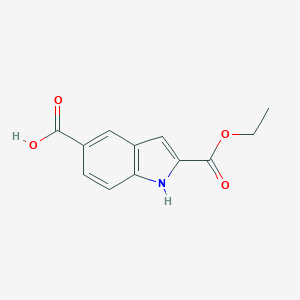
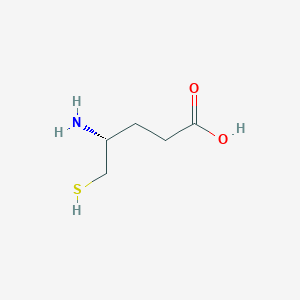
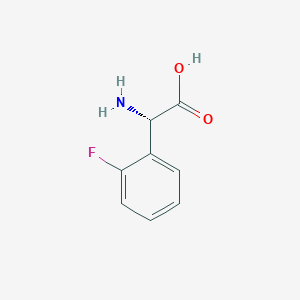
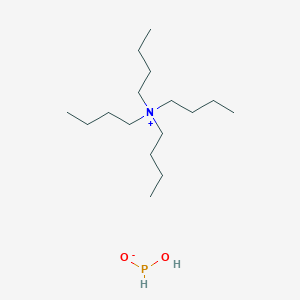
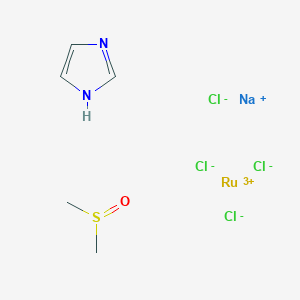
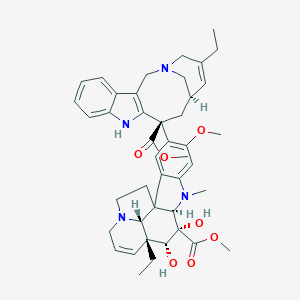
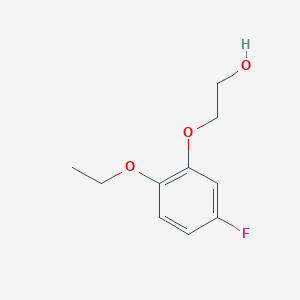
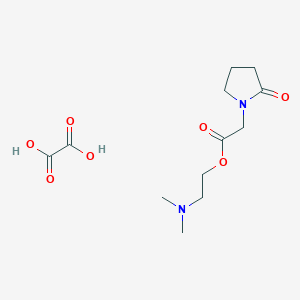
![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
